![molecular formula C16H21N5O2S B2582998 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034495-58-2](/img/structure/B2582998.png)
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide (hereafter referred to as Compound A ) is a member of the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of Compound A based on existing research findings.
Chemical Structure and Properties
Compound A has the molecular formula C20H22N4O2S3 and a molecular weight of approximately 446.6 g/mol. The structural features of thiadiazole derivatives contribute significantly to their biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties .
1. Anticancer Activity
Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives with specific substitutions have demonstrated significant growth inhibition in hepatocarcinoma and other cancer types .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | HepG2 | 0.73 | |
Thiadiazole B | MCF-7 | 0.86 | |
Thiadiazole C | A549 | 0.25 |
2. Antimicrobial Activity
The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Studies have reported that compounds containing this scaffold exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
3. Neuroprotective Effects
Recent investigations into the neuroprotective capabilities of thiadiazole derivatives suggest potential applications in treating neurological disorders. For example, certain compounds have shown efficacy in reducing seizure activity in animal models, indicating their potential as anticonvulsants . The therapeutic index of these compounds often surpasses traditional treatments like valproic acid.
Case Studies
- Anticonvulsant Activity : In a study evaluating the anticonvulsant effects of various thiadiazole derivatives, one compound was found to be significantly more effective than valproic acid in controlling seizures induced by pentylenetetrazole in mice. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
- Cytotoxicity Assessment : Another research effort focused on synthesizing new thiadiazole derivatives and assessing their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the thiadiazole ring could lead to improved anticancer activity compared to previously known compounds .
Eigenschaften
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-8-13-18-19-16(24-13)17-15(23)10(2)21-14(22)9-11-6-5-7-12(11)20-21/h9-10H,3-8H2,1-2H3,(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUVZBUQDFBNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.